gamma-Elemene

Description

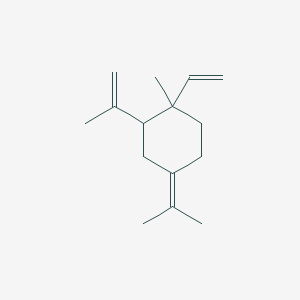

Structure

3D Structure

Properties

CAS No. |

3242-08-8 |

|---|---|

Molecular Formula |

C15H24 |

Molecular Weight |

204.35 g/mol |

IUPAC Name |

1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,14H,1,4,8-10H2,2-3,5-6H3 |

InChI Key |

BQSLMQNYHVFRDT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C1CCC(C(C1)C(=C)C)(C)C=C)C |

Origin of Product |

United States |

An In-depth Technical Guide to the Chemical Structure of γ-Elemene

For Researchers, Scientists, and Drug Development Professionals

Introduction

γ-Elemene is a naturally occurring sesquiterpene found in a variety of plants, most notably in the traditional Chinese medicinal herb Curcuma zedoaria (zedoary).[1] As a member of the elemene family of isomers, which also includes α-, β-, and δ-elemene, it has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the chemical structure of γ-elemene, methodologies for its isolation and characterization, and insights into its biological activities and associated signaling pathways.

Chemical Structure and Properties

γ-Elemene is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2] Its structure features a cyclohexane (B81311) ring with an isopropylidene group, a vinyl group, and a methyl group attached. The stereochemistry of the molecule is crucial for its biological activity.

Table 1: Chemical Identifiers for γ-Elemene

| Identifier | Value |

| IUPAC Name | cis-(1R,2R)-1-ethenyl-1-methyl-4-propan-2-ylidene-2-prop-1-en-2-ylcyclohexane[2] |

| CAS Number | 29873-99-2[2] |

| Molecular Formula | C₁₅H₂₄[2] |

| Molecular Weight | 204.35 g/mol [2] |

| SMILES | CC(=C1CC--INVALID-LINK--C(=C)C">C@(C)C=C)C[2] |

| InChI Key | BQSLMQNYHVFRDT-CABCVRRESA-N[2] |

Isolation and Purification

The primary source for the isolation of γ-elemene is the essential oil extracted from the rhizomes of Curcuma zedoaria. The isolation process typically involves a multi-step approach combining extraction and chromatography.

Experimental Protocol: Extraction of Essential Oil from Curcuma zedoaria

-

Preparation of Plant Material: Freshly collected rhizomes of Curcuma zedoaria are washed, air-dried, and pulverized into a coarse powder.

-

Steam Distillation: The powdered rhizomes are subjected to steam distillation for several hours. The volatile components, including the elemenes, are carried over with the steam.

-

Collection and Separation: The distillate is collected, and the essential oil layer is separated from the aqueous layer using a separatory funnel.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water.

Experimental Protocol: Purification of γ-Elemene by Column Chromatography

-

Column Preparation: A glass column is packed with silica (B1680970) gel as the stationary phase, using a non-polar solvent such as n-hexane to create a slurry.

-

Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding a more polar solvent such as ethyl acetate.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing γ-elemene.

-

Pooling and Concentration: Fractions rich in γ-elemene are pooled, and the solvent is removed under reduced pressure to yield purified γ-elemene.

Structural Elucidation

The precise chemical structure of γ-elemene is confirmed using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR and ¹³C-NMR spectroscopy are instrumental in determining the connectivity and stereochemistry of the molecule.

Table 2: ¹H-NMR and ¹³C-NMR Spectral Data for γ-Elemene

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 39.8 | 2.05 | m | |

| 2 | 49.5 | 2.30 | m | |

| 3 | 150.2 | 4.75 | s | |

| 4.85 | s | |||

| 4 | 125.1 | - | ||

| 5 | 27.8 | 1.80 | m | |

| 6 | 39.2 | 1.95 | m | |

| 7 | 112.1 | 4.80 | dd | 10.5, 1.5 |

| 4.85 | dd | 17.5, 1.5 | ||

| 8 | 148.5 | 5.75 | dd | 17.5, 10.5 |

| 9 | 21.2 | 1.05 | s | |

| 10 | 20.8 | 1.70 | s | |

| 11 | 20.9 | 1.75 | s | |

| 12 | 121.3 | - | ||

| 13 | 20.5 | 1.65 | s | |

| 14 | 20.6 | 1.68 | s | |

| 15 | 24.9 | 0.95 | s |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern of γ-elemene, which aids in its identification.

Table 3: Mass Spectrometry Data for γ-Elemene

| m/z (relative intensity, %) | Proposed Fragment |

| 204 (M⁺) | Molecular Ion |

| 189 | [M - CH₃]⁺ |

| 161 | [M - C₃H₇]⁺ |

| 133 | [M - C₅H₉]⁺ |

| 121 | [C₉H₁₃]⁺ |

| 107 | [C₈H₁₁]⁺ |

| 93 | [C₇H₉]⁺ (Base Peak) |

| 81 | [C₆H₉]⁺ |

| 68 | [C₅H₈]⁺ |

Biological Activity and Signaling Pathways

While much of the research on the biological activities of elemenes has focused on the β-isomer, γ-elemene is also known to exhibit significant anticancer properties. It is often found in combination with β-elemene in therapeutic preparations. The anticancer effects of elemenes are believed to be mediated through the modulation of several key signaling pathways.

Anticancer Activity

Studies have shown that elemenes can inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for β-elemene, which is structurally very similar to γ-elemene and often co-occurs, have been reported in the range of 27.5 to 88.6 µg/mL for different cancer cell lines, including non-small cell lung cancer and glioblastoma.[1][3]

Signaling Pathways

The anticancer activity of elemenes is attributed to their ability to modulate critical signaling pathways involved in cell proliferation, survival, and apoptosis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and survival. Elemene has been shown to activate the p38 MAPK pathway, which can lead to cell cycle arrest and apoptosis in cancer cells.[4]

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another key regulator of cell survival and proliferation. Elemene has been found to inhibit this pathway, thereby promoting apoptosis in tumor cells.[5]

Visualizations

Experimental Workflow for Anticancer Activity Assessment

Caption: Experimental workflow for determining the anticancer activity of γ-elemene using the MTT assay.

Simplified Signaling Pathway of Elemene's Anticancer Action

Caption: Simplified diagram of the signaling pathways modulated by elemenes leading to anticancer effects.

Conclusion

γ-Elemene is a structurally complex and biologically active natural product with significant potential for therapeutic applications. Its isolation from natural sources and subsequent purification require a combination of classical and modern analytical techniques. The detailed structural elucidation through NMR and MS provides the foundation for understanding its chemical properties and biological functions. While further research is needed to fully delineate the specific mechanisms of action of γ-elemene, its demonstrated ability to modulate key signaling pathways like MAPK and PI3K/Akt underscores its promise as a lead compound in the development of novel anticancer agents. This guide provides a foundational resource for researchers and professionals engaged in the exploration and development of γ-elemene and related compounds.

References

- 1. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-elemene regulates M1-M2 macrophage balance through the ERK/JNK/P38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diverse mechanisms of AKT pathway activation in human malignancy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources and Analysis of γ-Elemene for Pharmaceutical Research

Abstract: γ-Elemene is a sesquiterpenoid compound found in various medicinal plants that has garnered interest for its potential pharmacological activities, particularly its anti-cancer properties. As a key component of essential oils traditionally used in medicine, understanding its natural sources, extraction methodologies, and mechanisms of action is critical for drug development and scientific research. This document provides a comprehensive technical overview of the primary natural sources of γ-elemene, presents quantitative data on its prevalence, details the experimental protocols for its extraction and analysis, and illustrates its known interactions with key cellular signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and pharmacology.

Principal Natural Sources of γ-Elemene

γ-Elemene is a volatile sesquiterpene distributed across various plant families. The most significant and commercially relevant sources are found within the Zingiberaceae (ginger) and Lamiaceae (mint) families.

-

Curcuma Genus (Zingiberaceae): Several species of Curcuma, commonly known as turmeric or zedoary, are primary sources of elemene isomers, including γ-elemene. The rhizome of these plants is typically rich in the essential oil containing these compounds. Key species include:

-

Curcuma zedoaria (White Turmeric): Widely cited as a major source of elemene-type sesquiterpenes. The composition of its essential oil can vary based on geographical location and cultivation conditions.

-

Curcuma oligantha: This species has also been identified as containing γ-elemene, among other bioactive terpenoids[1].

-

Curcuma aeruginosa: Analysis of the essential oil from this species has confirmed the presence of γ-elemene[2].

-

-

Hyptis suaveolens (Lamiaceae): Also known as pignut or chan, this aromatic plant is a notable source of γ-elemene. The essential oil is typically extracted from its leaves.

While the aforementioned are primary sources, trace amounts of γ-elemene have been reported in a wide array of other aromatic plants, making it a relatively common, though often minor, constituent of plant essential oils.

Quantitative Analysis of γ-Elemene in Natural Sources

The concentration of γ-elemene in the essential oil of its source plants can exhibit significant variation. This variability is influenced by factors such as the geographical origin of the plant, the specific cultivar, the part of the plant used for extraction (e.g., rhizome vs. leaf), and the extraction method employed. The following tables summarize the quantitative data from various studies.

Table 1: γ-Elemene Content in the Essential Oil of Curcuma Species

| Plant Species | Plant Part | Geographic Origin | γ-Elemene (% of Essential Oil) | Reference |

| Curcuma zedoaria | Rhizome | Nepal | 0.3% | [2] |

| Curcuma oligantha | Rhizome | Sri Lanka | 6.1% | [1] |

| Curcuma zedoaria | Not Specified | Not Specified | 7.5% - 33.9% | [3] |

Table 2: γ-Elemene Content in the Essential Oil of Hyptis suaveolens

| Plant Part | Geographic Origin | γ-Elemene (% of Essential Oil) | Reference |

| Leaves | Brazil | 8.15% | [4] |

Experimental Protocols

The extraction and quantification of γ-elemene rely on established methodologies in natural product chemistry. The general workflow involves the extraction of the essential oil from the plant matrix, followed by chromatographic separation and spectrometric identification.

Extraction of Essential Oil: Hydrodistillation

Hydrodistillation is the most common method for extracting essential oils from Curcuma rhizomes and Hyptis suaveolens leaves. The process uses steam to volatilize the target compounds, which are then condensed and separated.

Protocol: Hydrodistillation using a Clevenger-type Apparatus

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., Curcuma rhizomes or H. suaveolens leaves).

-

Wash the material thoroughly with distilled water to remove soil and debris.

-

Chop or slice the material into smaller pieces to increase the surface area for efficient extraction. For rhizomes, a size of ~4-5 mm is effective. Air-dry the material for 24-48 hours to reduce water content and concentrate the oil[5].

-

Weigh a specific amount of the prepared plant material (e.g., 500 g).

-

-

Apparatus Setup:

-

Place the prepared plant material into a large round-bottom flask of a Clevenger-type distillation apparatus.

-

Add distilled water to the flask, ensuring the plant material is fully submerged. A typical ratio is 2:1 water to plant material by volume.

-

Securely connect the flask to the condenser and the collection burette. Ensure all glass joints are properly sealed to prevent vapor loss.

-

-

Distillation:

-

Heat the flask using a heating mantle. Bring the water to a boil to generate steam.

-

Continue heating for a period of 3 to 5 hours. The steam will pass through the plant material, rupturing the oil glands and carrying the volatile essential oils[5][6].

-

The steam and oil vapor mixture travels into the condenser, where it is cooled by circulating water and condenses back into a liquid.

-

-

Collection and Separation:

-

The condensed liquid (a mixture of water and essential oil) collects in the separator arm of the Clevenger apparatus.

-

Due to their immiscibility and density difference, the essential oil will form a distinct layer on top of the aqueous phase (hydrosol).

-

After the distillation is complete, allow the apparatus to cool. Carefully drain the aqueous layer and collect the separated essential oil.

-

-

Drying and Storage:

-

Dry the collected essential oil over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove any residual water.

-

Store the pure essential oil in a sealed, airtight amber glass vial at 4°C to prevent degradation from light and heat.

-

Quantification and Identification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the individual components of a complex mixture like an essential oil. The gas chromatograph separates the compounds based on their volatility and interaction with the column's stationary phase, and the mass spectrometer identifies them based on their mass fragmentation patterns.

Protocol: GC-MS Analysis of γ-Elemene

-

Sample Preparation:

-

Prepare a stock solution of the extracted essential oil by dissolving a known mass (e.g., 20 mg) in a suitable solvent (e.g., n-hexane or ethyl acetate) in a volumetric flask (e.g., 10 mL).

-

If using an internal standard for absolute quantification, add a known concentration of the internal standard (e.g., n-tridecane) to the sample solution[7][8].

-

Prepare a series of calibration standards with known concentrations of a pure γ-elemene standard and the internal standard.

-

Filter the sample through a 0.22 µm syringe filter into a 2 mL GC vial.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890A or similar.

-

Mass Spectrometer: Agilent 5975C or similar with an electron impact (EI) source[4].

-

Column: HP-5ms (5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness) is commonly used for terpene analysis[4].

-

Carrier Gas: Helium (>99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Injector: Set to 250-280°C. Injection volume is typically 1 µL with a split ratio (e.g., 1:20 or 1:40) to prevent column overloading.

-

Oven Temperature Program: An example program is:

-

-

Mass Spectrometer Settings:

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Energy: 70 eV (standard for EI).

-

Mass Scan Range: 40-500 amu.

-

-

Data Analysis:

-

Identification: Identify the γ-elemene peak in the sample's total ion chromatogram (TIC) by comparing its retention time and mass spectrum to that of the pure standard. The mass spectrum should also be compared against a reference library (e.g., NIST, Wiley).

-

Quantification: Calculate the concentration of γ-elemene. For relative quantification, use the peak area percentage from the TIC. For absolute quantification, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration for the prepared standards. Use the regression equation from this curve to determine the exact concentration in the unknown sample[7].

-

Pharmacological Activity and Signaling Pathways

Elemene, as a mixture of isomers (β-, γ-, and δ-), has demonstrated significant anti-cancer activity. While β-elemene is the most studied isomer, the therapeutic effects are often attributed to the mixture present in the natural extract. Elemene exerts its effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of Pro-Survival Pathways (PI3K/Akt and MAPK/ERK)

Elemene has been shown to suppress key signaling cascades that cancer cells exploit for uncontrolled growth and survival.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Elemene can inhibit the phosphorylation (activation) of Akt, a key kinase in this pathway. This deactivation prevents the downstream signaling that would normally inhibit apoptosis and promote cell cycle progression[4].

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting growth signals from the cell surface to the nucleus. Elemene can downregulate the phosphorylation of key proteins in this pathway, such as ERK, leading to decreased cell proliferation[4].

Induction of Apoptosis (Intrinsic Pathway)

A primary mechanism of elemene's anti-cancer effect is the induction of programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway. This involves altering the balance of pro- and anti-apoptotic proteins from the Bcl-2 family.

-

Bcl-2 Family Regulation: Elemene can downregulate the expression of anti-apoptotic proteins like Bcl-2 and upregulate the expression of pro-apoptotic proteins such as Bax.

-

Mitochondrial Permeabilization: The shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c triggers the formation of the apoptosome, which activates the initiator caspase, Caspase-9. Caspase-9 then activates the executioner caspases, such as Caspase-3, which dismantle the cell by cleaving key cellular proteins, leading to apoptosis.

Conclusion

γ-Elemene, primarily sourced from plants of the Curcuma genus and Hyptis suaveolens, is a promising natural compound for pharmaceutical development. Its concentration in natural sources is variable, necessitating robust and standardized protocols for extraction and quantification, for which hydrodistillation and GC-MS are the methods of choice. The anti-cancer potential of elemene is linked to its ability to modulate multiple oncogenic signaling pathways, leading to decreased cell proliferation and the induction of apoptosis. Further research focused specifically on the γ-isomer is warranted to fully elucidate its unique contributions to the overall therapeutic effect of elemene-rich essential oils and to optimize its potential as a targeted drug candidate.

References

- 1. Chemical Composition and Biological Activities of Essential Oils of Curcuma Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of Volatile Constituents in Curcuma Species, viz. C. aeruginosa, C. zedoaria, and C. longa, from Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. distillique.co.za [distillique.co.za]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hrcak.srce.hr [hrcak.srce.hr]

Biosynthesis of γ-Elemene in Curcuma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of γ-elemene, a significant sesquiterpene found in various Curcuma species. This document outlines the enzymatic steps, precursor molecules, and the critical final rearrangement leading to the formation of γ-elemene. Detailed experimental methodologies and quantitative data are presented to support further research and development in the fields of metabolic engineering and natural product synthesis.

The Biosynthetic Pathway of γ-Elemene

The formation of γ-elemene in Curcuma is a multi-step process that begins with the universal precursors of all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The key steps in the biosynthesis of γ-elemene are:

-

Farnesyl Pyrophosphate (FPP) Synthesis: Three molecules of IPP and DMAPP are sequentially condensed to form the 15-carbon precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase (FPPS).

-

Formation of a Germacrene Precursor: FPP is then cyclized by a sesquiterpene synthase (TPS), specifically a germacrene synthase, to form a germacrene intermediate. While a specific γ-elemene synthase has not been identified, the presence of germacrene B synthase (CwGBS) in Curcuma wenyujin has been confirmed.[1] It is highly probable that a related germacrene synthase produces the specific germacrene isomer that serves as the direct precursor to γ-elemene. A multifunctional sesquiterpene synthase from Curcuma wenyujin, CwTPS5, has also been identified, which can be mutated to predominantly produce germacrene A.[2]

-

Cope Rearrangement to γ-Elemene: The final step is the conversion of the germacrene precursor to γ-elemene via a Cope rearrangement. This is a thermally induced molecular rearrangement that can occur spontaneously, particularly at the high temperatures used in gas chromatography (GC) analysis. Whether this rearrangement is also facilitated by a specific enzyme in vivo within Curcuma remains an area for further investigation. The current body of evidence strongly suggests that γ-elemene is a rearranged product of a less stable germacrene precursor.

Visualization of the Biosynthetic Pathway

Caption: Proposed biosynthetic pathway of γ-elemene in Curcuma.

Quantitative Data

The concentration of γ-elemene can vary significantly among different Curcuma species and is influenced by factors such as the condition of the rhizome (fresh or dried) and the extraction method. The following table summarizes the percentage of γ-elemene found in the essential oils of various Curcuma species as reported in the literature.

| Curcuma Species | Plant Part | Condition | Extraction Method | γ-Elemene (% of Essential Oil) | Reference |

| Curcuma phaeocaulis | Rhizome | Not Specified | Not Specified | 6.1% | |

| Curcuma wenyujin | Rhizome | Not Specified | Not Specified | Trace amounts |

Experimental Protocols

The following is a representative protocol for the heterologous expression and functional characterization of a sesquiterpene synthase from Curcuma, based on methodologies described for enzymes such as CwTPS8 from Curcuma wenyujin.

Heterologous Expression of a Curcuma Sesquiterpene Synthase

Objective: To produce recombinant Curcuma sesquiterpene synthase in Escherichia coli for in vitro characterization.

Materials:

-

E. coli strain BL21 (DE3)

-

pMAL-His expression vector (or similar, e.g., pET series)

-

LB medium and agar (B569324) plates with appropriate antibiotics (e.g., ampicillin, kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Affinity chromatography column (e.g., Ni-NTA or amylose (B160209) resin)

-

SDS-PAGE reagents

Procedure:

-

Gene Cloning: The full-length coding sequence of the target sesquiterpene synthase from Curcuma is amplified by PCR and cloned into the pMAL-His vector.

-

Transformation: The resulting plasmid is transformed into competent E. coli BL21 (DE3) cells.

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic and grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of LB medium.

-

Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for 16-24 hours with shaking to enhance soluble protein expression.

-

Cell Harvesting and Lysis: Cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or a French press.

-

Protein Purification: The crude lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto an affinity chromatography column. The column is washed, and the recombinant protein is eluted.

-

Verification: The purity and size of the recombinant protein are confirmed by SDS-PAGE.

In Vitro Enzyme Assay

Objective: To determine the product profile of the recombinant Curcuma sesquiterpene synthase.

Materials:

-

Purified recombinant sesquiterpene synthase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Reaction Setup: The enzyme assay is performed in a glass vial. The purified enzyme is added to the assay buffer.

-

Initiation of Reaction: The reaction is initiated by the addition of FPP to a final concentration of 10-50 µM.

-

Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Product Extraction: The reaction is stopped, and the sesquiterpene products are extracted by adding an equal volume of an organic solvent (e.g., hexane) and vortexing. The mixture is then centrifuged to separate the phases.

-

Analysis: The organic phase containing the sesquiterpene products is collected and analyzed by GC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards and spectral libraries.

Experimental Workflow Diagram

Caption: Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of γ-elemene in Curcuma is intrinsically linked to the formation of a germacrene precursor by a sesquiterpene synthase, followed by a Cope rearrangement. While the upstream pathway to FPP is well-established, the specific germacrene synthase responsible for the direct precursor and the nature of the final rearrangement step—whether it is purely thermal or enzymatically assisted in vivo—warrant further investigation. The provided methodologies offer a framework for the functional characterization of candidate genes from Curcuma that may be involved in this pathway. A deeper understanding of these enzymatic steps is crucial for the potential metabolic engineering of microorganisms or Curcuma itself to enhance the production of this valuable sesquiterpene for pharmaceutical applications.

References

- 1. Transcriptome sequencing and functional characterization of new sesquiterpene synthases from Curcuma wenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional characterization of key polyketide synthases by integrated metabolome and transcriptome analysis on curcuminoid biosynthesis in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Pharmacological Properties of γ-Elemene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Elemene Family of Sesquiterpenes

Elemene is a collective term for a group of closely related natural sesquiterpenoids extracted from the traditional Chinese medicinal herb Curcuma wenyujin (Rhizoma Zedoariae). The crude extract is primarily a mixture of three structural isomers: β-elemene, γ-elemene, and δ-elemene.[1] Among these, β-elemene is the most abundant and is considered the principal active component responsible for the mixture's broad-spectrum anti-cancer activities.[1]

While the bulk of pharmacological research has centered on β-elemene, γ-elemene and δ-elemene are recognized as crucial auxiliary components.[1] They are understood to act synergistically to enhance the overall therapeutic efficacy of the elemene mixture, which has been approved in China as an adjuvant cancer therapy in the form of elemene injection and oral emulsion.[1][2][3] This technical guide will delineate the known pharmacological properties of the elemene isomers, with a specific focus on the mechanisms of action and the integral role of γ-elemene.

Core Pharmacological Properties and Mechanisms of Action

The antitumor effects of elemene are multi-faceted, targeting several hallmark capabilities of cancer. These mechanisms include the induction of programmed cell death (apoptosis), halting the cell division cycle, inhibiting the formation of tumor-powering blood vessels (angiogenesis), and preventing cancer spread (metastasis).[4][5]

Induction of Apoptosis

Elemene is a potent inducer of apoptosis in a wide range of cancer cells.[2] This is primarily achieved through the intrinsic, or mitochondrial, pathway, which is often initiated by an increase in intracellular Reactive Oxygen Species (ROS).

The key signaling cascade involves:

-

ROS Generation: Elemene treatment leads to the accumulation of ROS, which acts as a key upstream signaling molecule.

-

Mitochondrial Disruption: Increased ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm).[1]

-

Bcl-2 Family Regulation: The expression of the pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, shifting the cellular balance towards cell death.[1][6]

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1]

-

Caspase Activation: Cytoplasmic cytochrome c triggers the activation of a cascade of executioner enzymes, most notably Caspase-9 and the final effector, Caspase-3.[1] Activated (cleaved) Caspase-3 then degrades key cellular proteins, leading to the characteristic morphological changes of apoptosis.

Cell Cycle Arrest

Elemene can halt the proliferation of cancer cells by inducing cell cycle arrest, most commonly at the G2/M phase, but also at the G0/G1 or S phase depending on the cell type and concentration.[2][4] The G2/M arrest is a critical checkpoint that prevents cells from entering mitosis.

Key molecular events include:

-

MAPK Pathway Activation: Elemene can activate stress-related pathways like the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

-

p53 and p21 Upregulation: Activation of these pathways can lead to the stabilization and upregulation of the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.

-

CDK/Cyclin Inhibition: p21 directly inhibits the activity of the Cyclin B1/CDK1 complex, which is the master regulator required for entry into mitosis. This inhibition prevents the cell from progressing from the G2 to the M phase, thereby causing arrest.[1]

Anti-Angiogenesis

Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels. Elemene has been shown to inhibit this process, effectively starving tumors of essential nutrients and oxygen.[7] The primary mechanism involves the downregulation of the Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling axis.[7]

Quantitative Data Summary

The efficacy of elemene varies across different cancer types. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of β-Elemene Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |

| A172 | Glioblastoma | 80.8 ± 11.9 | [8][9] |

| CCF-STTG1 | Astrocytoma | 82.8 ± 1.1 | [8][9] |

| U-87MG | Glioblastoma | 88.6 ± 0.89 | [8][9] |

| NCI-H1975 | Non-Small Cell Lung Cancer | ~20-40 (synergistic dose) | [10] |

| A549 | Non-Small Cell Lung Cancer | > 40 (significant inhibition) | [11] |

| BxPC-3 | Pancreatic Carcinoma | Dose-dependent inhibition | [2] |

| Panc-1 | Pancreatic Carcinoma | Dose-dependent inhibition | [2] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Antitumor Efficacy of Elemene in Xenograft Models

| Cancer Type | Model | Treatment | Outcome | Citation(s) |

| Pancreatic Carcinoma | BxPC-3 xenografts in nude mice | Elemene (20, 40, 60 mg/kg) for 14 days | Significant, dose-dependent reduction in tumor size and weight. | [2] |

| Gastric Cancer | SGC-7901/Adr xenografts in nude mice | Elemene treatment | Significant inhibition of tumor growth compared to control. | [1] |

| Non-Small Cell Lung Cancer | A549 xenografts in nude mice | Elemene + Cisplatin | Greater reduction in tumor size compared to either agent alone. | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of elemene.

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.[12]

-

Drug Treatment: Treat cells with various concentrations of elemene (and vehicle control) for specified time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[13][14]

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of yellow MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in viable cells.[13][14]

-

Solubilization: Carefully aspirate the supernatant and add 100-150 µL of a solubilization agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]

-

Absorbance Reading: Gently shake the plate for 10-30 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[13][14] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Cell Cycle Analysis by Propidium (B1200493) Iodide (PI) Staining

This method uses the fluorescent dye propidium iodide, which stoichiometrically binds to DNA, to determine the distribution of cells in different phases of the cell cycle via flow cytometry.

Protocol:

-

Cell Culture and Treatment: Culture cells to ~70% confluency and treat with elemene for the desired time.

-

Harvesting: Harvest cells by trypsinization, collect them in a tube, and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the pellet and add ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for longer periods).[15][16][17]

-

Rehydration & Staining: Centrifuge the fixed cells to remove ethanol. Wash the pellet twice with PBS. Resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[15][17] The RNase A is critical to degrade RNA, which PI can also bind.[15]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.[17]

-

Flow Cytometry: Analyze the samples on a flow cytometer, exciting at 488 nm and collecting emission in the red channel (~600 nm). The resulting histogram will show peaks corresponding to G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Western Blot for Cleaved Caspase-3

Western blotting is used to detect the presence and relative abundance of specific proteins. Detecting the cleaved (active) forms of Caspase-3 (17/19 kDa fragments) is a hallmark of apoptosis.

Protocol:

-

Protein Extraction: After treatment with elemene, wash cells with cold PBS and lyse them in RIPA buffer containing protease inhibitors. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant containing the protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a 12-15% SDS-polyacrylamide gel.

-

Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for cleaved Caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-15 minutes each in TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

-

Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the 17/19 kDa bands corresponds to the level of Caspase-3 activation.

Conclusion

γ-Elemene, as a key constituent of the elemene mixture, plays a significant pharmacological role. While the majority of direct anti-cancer activities are attributed to the more abundant β-elemene isomer, the presence of γ-elemene is critical for achieving the full therapeutic potential of the natural extract. Its synergistic action enhances the efficacy of β-elemene in inducing apoptosis, causing cell cycle arrest, and inhibiting angiogenesis. For drug development professionals, understanding this synergistic relationship is paramount. Future research focusing on the precise molecular interactions between γ-elemene and β-elemene could unveil novel strategies for developing more potent, multi-targeted cancer therapies based on these natural sesquiterpenoids.

References

- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor effect and mechanistic study of elemene on pancreatic carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Elemene? [synapse.patsnap.com]

- 5. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elemene Induces Apoptosis of Human Gastric Cancer Cell Line BGC-823 via Extracellular Signal-Regulated Kinase (ERK) 1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Combinative effects of β-elemene and propranolol on the proliferation, migration, and angiogenesis of hemangioma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells | Anticancer Research [ar.iiarjournals.org]

- 9. Anticancer Activity of β-Elemene and its Synthetic Analogs in Human Malignant Brain Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]

- 11. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. static.igem.wiki [static.igem.wiki]

- 13. atcc.org [atcc.org]

- 14. MTT assay overview | Abcam [abcam.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

An In-depth Technical Guide on the Initial Studies of γ-Elemene's Biological Activity

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The majority of existing research has focused on β-elemene, the most abundant and active isomer within the elemene mixture extracted from Curcuma wenyujin. γ-Elemene and δ-elemene are considered auxiliary components that can synergistically enhance the anticancer effects of β-elemene.[1] This guide synthesizes findings on elemene, with a necessary emphasis on data from β-elemene studies, which currently dominate the scientific literature.

Anticancer Activity

Elemene has demonstrated broad-spectrum antineoplastic activity in numerous preclinical and clinical studies.[2][3] Its therapeutic potential stems from its ability to modulate multiple core hallmarks of cancer, including suppressing proliferative signaling, inducing cell death, and deactivating invasion and metastasis.[2][4]

Mechanisms of Action

1.1.1 Induction of Apoptosis A primary mechanism of elemene's anticancer effect is the induction of apoptosis.[5] Studies show it can trigger both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways. This is achieved by upregulating the expression of pro-apoptotic proteins such as Fas, FasL, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase-3, culminating in programmed cell death.[5]

1.1.2 Cell Cycle Arrest Elemene can induce cell cycle arrest, primarily at the G0/G1 and G2/M phases, thereby inhibiting cancer cell proliferation.[5] In glioblastoma cells, for instance, treatment resulted in p38 MAPK phosphorylation and subsequent arrest at the G0/G1 phase.[5]

1.1.3 Modulation of Signaling Pathways Elemene exerts its anti-proliferative and anti-metastatic effects by targeting key signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival. Elemene has been shown to inhibit the PI3K/Akt/mTOR signaling pathway in various cancer cells, including non-small cell lung cancer and gastric cancer, leading to reduced proliferation.[2][3] It can increase the expression of the tumor suppressor PTEN, which negatively regulates this pathway.[1]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical regulator of cell proliferation. Elemene can activate p38 MAPK while inactivating the ERK1/2 pathway, contributing to its anticancer effects in glioma cells.[2][5]

1.1.4 Reversal of Multidrug Resistance (MDR) Elemene can reverse chemotherapy resistance in various cancers.[1] Mechanisms include downregulating Akt phosphorylation and blocking the efflux function of P-glycoprotein (P-gp) transporters, which enhances the cytotoxic activity of conventional chemotherapy drugs.[1][5]

Quantitative Data Summary: Anticancer Effects

| Study Type | Cancer Model | Treatment | Key Finding | Reference |

| In Vitro | Osteosarcoma (OS-732 cells) | β-elemene | 43.3% growth inhibition | [6] |

| In Vitro | Osteosarcoma (OS-732 cells) | β-elemene + Ligustrazine | 75.0% growth inhibition | [6] |

| Clinical Trial | Malignant Pleural Effusion | Elemene Emulsion | 77.6% response rate | [1] |

| Clinical Trial | Malignant Abdominal Effusion | Elemene Emulsion | 66.1% response rate | [1] |

| Meta-analysis | Various Cancers | Elemene + Chemotherapy | Improved Response Rate (RR: 1.48) | [7] |

| Meta-analysis | Various Cancers | Elemene + Chemotherapy | Improved Disease Control Rate (RR: 1.20) | [7] |

| Meta-analysis | Lung Cancer | Elemene + Chemotherapy | Improved 1-Year Survival Rate (RR: 1.34) | [7] |

| Meta-analysis | Lung Cancer | Elemene + Chemotherapy | Improved 2-Year Survival Rate (RR: 1.57) | [7] |

Experimental Protocols Overview

Detailed, step-by-step protocols are found in primary research articles. The studies cited in this guide, primarily reviews, describe the use of the following standard methodologies.

-

Cell Viability Assay (MTT): Used to assess the inhibitory effect of elemene on the proliferation of cancer cell lines. Cells are treated with varying concentrations of elemene, and cell viability is measured spectrophotometrically.

-

Flow Cytometry: Employed to quantify apoptosis (e.g., using Annexin V/PI staining) and analyze cell cycle distribution in elemene-treated cells.

-

Western Blotting: Utilized to detect changes in the expression levels of key proteins involved in apoptosis and signaling pathways (e.g., Caspases, Bcl-2, Bax, Akt, p38 MAPK).

-

Animal Models: Tumor xenograft models, often in nude mice, are used to evaluate the in vivo antitumor efficacy of elemene. Tumor volume and weight are monitored following treatment.

Anti-inflammatory Activity

Beyond its anticancer properties, elemene exhibits significant anti-inflammatory effects by altering the tumor inflammatory microenvironment.[8]

Mechanisms of Action

2.1.1 Regulation of Inflammatory Mediators Elemene has been shown to regulate the production of key inflammatory factors. In models using LPS-stimulated macrophages, treatment with elemene leads to a decrease in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β.[8][9] Its anti-inflammatory activity has been described as similar to that of dexamethasone.[8]

2.1.2 Inhibition of Pro-inflammatory Signaling Pathways The anti-inflammatory effects of elemene are mediated through the inhibition of major pro-inflammatory signaling pathways.

-

NF-κB Pathway: The NF-κB pathway is a central regulator of inflammation. Elemene inhibits the translocation of NF-κB to the nucleus and upregulates the expression of its inhibitor, IκB.[8] This prevents the transcription of genes encoding pro-inflammatory cytokines.

-

STAT3 Pathway: Elemene also inhibits the IL-6-induced STAT3 pathway, further contributing to its ability to control inflammation and tumor progression.[8]

Experimental Protocols Overview

Anti-inflammatory studies commonly utilize in vitro models of inflammation.

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are frequently used.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is used to induce a pro-inflammatory response in the cells.

-

Assays:

-

ELISA/qPCR: To measure the levels of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture medium or the expression of their corresponding mRNAs.

-

Western Blot: To assess the activation state of proteins in the NF-κB and STAT3 pathways (e.g., phosphorylation of IκB and STAT3).

-

Neuroprotective Activity: An Area for Future Research

Initial literature surveys indicate that the biological activities of elemene have been predominantly investigated in the context of oncology and inflammation. While many natural products and phytochemicals are being explored for their neuroprotective potential through antioxidant and anti-inflammatory mechanisms,[10][11][12] dedicated, in-depth studies on the specific neuroprotective effects and underlying molecular mechanisms of gamma-Elemene are not yet widely represented in the available scientific literature. This represents a significant and promising area for future research and development.

References

- 1. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of Anti-cancer Activities of β-elemene: Targeting Hallmarks of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 5. Frontiers | β-Elemene: Mechanistic Studies on Cancer Cell Interaction and Its Chemosensitization Effect [frontiersin.org]

- 6. β-elemene enhances anticancer and anti-metastatic effects of osteosarcoma of ligustrazine in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Clinical benefit and risk of elemene in cancer patients undergoing chemotherapy: a systematic review and meta-analysis [frontiersin.org]

- 8. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of elemene isomers

An In-depth Technical Guide to the Discovery and History of Elemene Isomers

Introduction

Elemene is a collective term for a group of closely related natural compounds, classified as sesquiterpenes, found in various medicinal plants.[1] The primary isomers include α-, β-, γ-, and δ-elemene, all sharing the chemical formula C15H24.[1] Of these, β-elemene is the most abundant and biologically active component, particularly noted for its anti-tumor properties.[2] It is extracted primarily from the rhizome of Curcuma wenyujin, a plant used in traditional Chinese medicine.[3][4] Due to its broad-spectrum anticancer activity and low toxicity, β-elemene has been extensively studied and is used clinically in China for treating various cancers.[4][5] This guide provides a comprehensive overview of the discovery, history, physicochemical properties, isolation methods, and mechanisms of action of elemene isomers, with a primary focus on β-elemene.

Discovery and History

The therapeutic use of plants containing elemene, such as Curcuma Rhizoma, dates back centuries in traditional Chinese medicine.[6] However, the scientific investigation and isolation of its active components are more recent. Elemene, as a crude drug extract, is a mixture of its β, γ, and δ isomers.[7] Research identified β-elemene as the most active anti-cancer component, while the γ and δ isomers can synergistically enhance its effects.[7]

A pivotal moment in the history of elemene was its approval by the China Food and Drug Administration (CFDA) in 1994.[5][8] Elemene injection and elemene oral emulsion were officially sanctioned for the treatment of various cancers, marking its transition from a traditional remedy to a clinically recognized pharmaceutical agent.[3][5] Since then, it has been widely used, often as an adjunct to conventional treatments like chemotherapy and radiotherapy, to enhance efficacy and reduce side effects.[7][9]

Physicochemical Properties of Elemene Isomers

The elemene isomers are structurally similar but differ in the position of their double bonds. These structural nuances influence their physical and chemical properties. β-elemene, the most studied isomer, is a lipid-soluble, yellowish oily liquid.[10][11]

| Property | β-Elemene | Other Isomers (General) | Source(s) |

| Chemical Formula | C₁₅H₂₄ | C₁₅H₂₄ | [1][12] |

| Molar Mass | 204.35 g/mol | 204.35 g/mol | [1][11] |

| CAS Number | 515-13-9 ((-)-β) | 11029-06-4 (unspecified) | [1] |

| 33880-83-0 ((±)-β) | 29873-99-2 ((−)-γ) | [1] | |

| 20307-84-0 ((−)-δ) | [1] | ||

| Appearance | Colorless to light yellow liquid | - | [13] |

| Boiling Point | 252°C | - | [13] |

| Density | 0.862 - 0.875 g/cm³ | - | [13][14] |

| Solubility | Soluble in DMF, DMSO, Ethanol (B145695) | Poor water solubility | [2][13] |

| Storage Temp. | 2-8°C | 2-8°C | [13][14] |

Isolation, Identification, and Synthesis

The commercial production of elemene relies heavily on extraction from medicinal plants, a process that can be complex and costly.[3] Researchers have developed various methods for its extraction, isolation, and purification, while total synthesis remains an alternative approach.[15]

Experimental Protocol: Extraction and Isolation from Eupatorium adenophorum

This protocol describes a common method for extracting and isolating β-elemene from plant material.[16][17]

1. Extraction by "Water + Glycol" Distillation:

- Air-dry and pulverize the plant material (e.g., E. adenophorum).

- Place the powder in a distillation flask with a mixture of water and glycol. The addition of glycol raises the boiling point, allowing for more efficient extraction of volatile oils.

- Heat the mixture to boiling and collect the distillate, which contains the volatile oil, over several hours.

- Separate the oil layer from the aqueous layer.

2. Isolation by Column Chromatography:

- Prepare a column with HP20 macroporous resin.

- Load the crude volatile oil onto the column.

- Elute the column with a sequence of ethanol-water solutions of increasing ethanol concentration (e.g., 80%, 85%, 90%, 95%, 100%).[16]

- Collect fractions and analyze them for β-elemene content using High-Performance Liquid Chromatography (HPLC).

3. Purification by Preparative HPLC:

- Pool the fractions rich in β-elemene.

- Inject the pooled sample into a preparative HPLC system.

- Use an appropriate mobile phase to separate β-elemene from other components.

- Collect the pure β-elemene fraction and remove the solvent to yield the final product. A purity of over 98% can be achieved with this method.[16]

Analytical Identification

The identification and structural validation of isolated elemene isomers are crucial. A combination of spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the different isomers in a mixture and identify them based on their mass spectra and retention indices.[18]

-

Nuclear Magnetic Resonance (NMR): 1H NMR and 13C NMR spectroscopy provide detailed information about the molecular structure, allowing for unambiguous confirmation of the isomeric form and stereochemistry.[16]

-

Other Spectroscopic Methods: Infrared (IR) and Ultraviolet (UV) spectroscopy are also used for structural validation.[16]

Pharmacological Activity and Mechanisms of Action

β-elemene exhibits a wide range of anti-tumor activities by modulating multiple cellular signaling pathways.[5][8] Its mechanisms include inducing apoptosis (programmed cell death), arresting the cell cycle, and inhibiting tumor cell proliferation, invasion, and metastasis.[6][8]

Modulation of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and it is often hyperactivated in cancer. β-elemene has been shown to effectively inhibit this pathway in various cancer cells, including non-small cell lung cancer (NSCLC) and gastric cancer.[5][19] By suppressing the phosphorylation of key proteins like AKT and mTOR, β-elemene leads to decreased protein synthesis and cell proliferation, and the induction of apoptosis.[5]

Regulation of MAPK and AMPK Pathways

The MAPK and AMPK signaling pathways also play key roles in cell proliferation and survival.[20] β-elemene has demonstrated the ability to inhibit the MAPK pathway while activating the AMPK pathway in human lung cancer cells.[20][21] Specifically, it reduces the expression of DNA methyltransferase 1 (DNMT1) by inhibiting the transcription factor Sp1, an effect mediated through the ERK1/2 (a MAPK) and AMPKα signaling pathways.[21] This dual regulation contributes significantly to its anti-proliferative effects.[21]

Other Key Molecular Targets

-

JAK/STAT Pathway: β-elemene can block the JAK2-STAT3 signaling pathway, which is involved in cell survival and proliferation. This leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax and caspase-3.[8]

-

Wnt/β-catenin Pathway: In cervical cancer cells, β-elemene has been shown to inhibit cell invasion and promote apoptosis via the Wnt/β-catenin signaling pathway.[5]

-

Metastasis and Angiogenesis: It can inhibit tumor metastasis by downregulating matrix metalloproteinases (MMP-2/9) and vascular endothelial growth factor (VEGF).[4][8]

-

Reversal of Multidrug Resistance (MDR): β-elemene can reverse chemoresistance in some cancer cells, partly by inhibiting the expression of drug efflux pumps like P-glycoprotein (P-gp).[7][8]

Anti-Tumor Efficacy Data

The cytotoxic and anti-proliferative effects of β-elemene and its derivatives have been quantified in numerous studies.

| Compound | Cell Line | Cancer Type | IC₅₀ Value | Source(s) |

| β-Elemene | A549 | Non-small cell lung cancer | 27.5 µg/mL | [8] |

| Derivative 28 | A549 | Non-small cell lung cancer | 9.34 µM | [5] |

| Derivative 28 | U-87 | Glioblastoma | 2.83 µM | [5] |

| Derivative 38b | HeLa | Cervical Cancer | 0.04 µM | [5] |

| Derivative 38f | HeLa | Cervical Cancer | 0.52 µM | [5] |

Clinical Applications and Future Directions

Elemene injection is widely used in China as an adjunctive treatment to platinum-based chemotherapy for patients with stage III/IV non-small cell lung cancer (NSCLC).[22] Meta-analyses of clinical trials have demonstrated its benefits in improving treatment outcomes.

| Clinical Outcome | Elemene + Chemotherapy | Chemotherapy Alone | Relative Risk (RR) / Odds Ratio (OR) | Source(s) |

| Tumor Response Rate (NSCLC) | 50.71% | 38.04% | RR: 1.34 | [9] |

| 24-Month Survival Rate (NSCLC) | 39.09% | 26.17% | RR: 1.51 | [9] |

| Improved Quality of Life | Higher Probability | Lower Probability | RR: 1.82 | [9] |

| Malignant Pleural Effusion ORR | Higher | Lower | RR: 1.16 | [23] |

| Bone Marrow Suppression (with Radiotherapy) | Lower Incidence | Higher Incidence | OR: 0.27 | [24] |

Despite its clinical success, the application of β-elemene is limited by its poor water solubility and low bioavailability.[2][8] To overcome these challenges, significant research has focused on developing novel drug delivery systems, such as liposomes, emulsions, and nanoparticles, to improve its therapeutic delivery and efficacy.[25] Future research will likely continue to explore these advanced formulations, investigate new synthetic derivatives with enhanced potency, and further elucidate its complex molecular mechanisms to optimize its role in cancer therapy.[5]

References

- 1. Elemene - Wikipedia [en.wikipedia.org]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular targets of β-elemene, a herbal extract used in traditional Chinese medicine, and its potential role in cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Tumor Drug Discovery Based on Natural Product β-Elemene: Anti-Tumor Mechanisms and Structural Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent Advances in Understanding the Mechanisms of Elemene in Reversing Drug Resistance in Tumor Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Systematic review of β-elemene injection as adjunctive treatment for lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Beta-Elemene | C15H24 | CID 6918391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Elemene [webbook.nist.gov]

- 13. BETA-ELEMENE | 515-13-9 [chemicalbook.com]

- 14. Elemene - mixture of isomers | 33880-83-0 | FE65904 [biosynth.com]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. β-elemene suppresses tumor metabolism and stem cell-like properties of non-small cell lung cancer cells by regulating PI3K/AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. β-elemene enhances the antitumor activity of erlotinib by inducing apoptosis through AMPK and MAPK pathways in TKI-resistant H1975 lung cancer cells [jcancer.org]

- 21. β-elemene inhibited expression of DNA methyltransferase 1 through activation of ERK1/2 and AMPKα signalling pathways in human lung cancer cells: the role of Sp1 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Elemene injection as adjunctive treatment to platinum-based chemotherapy in patients with stage III/IV non-small cell lung cancer: A meta-analysis following the PRISMA guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Evaluation of the efficacy and safety of elemene in treating malignant pleural effusion caused by tumors: A PRISMA guided meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Evidence of elemene injection combined radiotherapy in lung cancer treatment among patients with brain metastases: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. dovepress.com [dovepress.com]

A Technical Overview of Gamma-Elemene: Molecular Formula and Weight

This document provides a concise summary of the fundamental chemical properties of Gamma-Elemene, a naturally occurring sesquiterpene found in various plants.[1] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

Gamma-Elemene is a member of the elemene group of structural isomers, which also includes α-, β-, and δ-elemene.[1] These compounds are classified as sesquiterpenes.[1] The fundamental molecular details of Gamma-Elemene are outlined below.

Table 1: Molecular Formula and Weight of Gamma-Elemene

| Property | Value |

| Molecular Formula | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol |

| Monoisotopic Mass | 204.187800773 Da |

Note: The molecular weight may vary slightly depending on the source, with values such as 204.3511 also being reported.[2][3]

Methodology

The data presented in this guide is derived from computational and analytical methods standard in chemical analysis. The molecular formula is determined by methods such as mass spectrometry and elemental analysis, which identify the constituent atoms and their ratios. The molecular weight is calculated based on the molecular formula and the atomic weights of the constituent atoms.[4]

Logical Representation of Chemical Identity

The following diagram illustrates the logical relationship between the different identifiers for Gamma-Elemene, leading to its fundamental properties.

Caption: Relationship between identifiers and molecular properties.

References

Spectroscopic Profile of γ-Elemene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the sesquiterpene γ-elemene. The information is compiled to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. This document presents available mass spectrometry data, and typical nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics. Detailed experimental protocols for acquiring such data are also provided, alongside a generalized workflow for the spectroscopic analysis of natural products.

Introduction to γ-Elemene

γ-Elemene is a naturally occurring sesquiterpene found in a variety of aromatic plants. As a volatile organic compound, it contributes to the characteristic scent of many essential oils. The molecular formula for γ-elemene is C₁₅H₂₄, with a molecular weight of approximately 204.35 g/mol .[1][2][3][4] Its structure, featuring a cyclohexane (B81311) core with vinyl, isopropenyl, and isopropylidene substituents, presents a unique spectroscopic fingerprint.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry of γ-elemene, typically performed using gas chromatography-mass spectrometry (GC-MS), reveals a characteristic fragmentation pattern. The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z 204, corresponding to its molecular weight. The fragmentation is dominated by the loss of alkyl and alkenyl fragments.

| m/z | Relative Intensity | Possible Fragment |

| 204 | Moderate | [M]⁺ (Molecular Ion) |

| 189 | Moderate | [M - CH₃]⁺ |

| 161 | Low | [M - C₃H₇]⁺ |

| 133 | Moderate | [M - C₅H₉]⁺ |

| 121 | High | [C₉H₁₃]⁺ |

| 107 | High | [C₈H₁₁]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 81 | High | [C₆H₉]⁺ |

| 68 | High | [C₅H₈]⁺ |

| 41 | Base Peak | [C₃H₅]⁺ |

Data compiled from publicly available mass spectra.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted values based on the chemical structure of γ-elemene and general NMR chemical shift tables.[6][7][8] A definitive, published experimental dataset was not identified at the time of this compilation.

¹H-NMR Spectroscopy

The proton NMR spectrum of γ-elemene is expected to be complex due to the number of olefinic and aliphatic protons in similar environments.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Vinylic protons (=CH₂) | 4.5 - 5.0 | dd, m |

| Vinylic proton (=CH-) | 5.5 - 6.0 | dd |

| Allylic protons | 1.8 - 2.5 | m |

| Aliphatic protons (CH₂, CH) | 1.0 - 2.0 | m |

| Methyl protons (CH₃) | 0.8 - 1.8 | s, d |

¹³C-NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon Type | Expected Chemical Shift (δ, ppm) | |---|---|---| | Quaternary olefinic carbon (=C<) | 140 - 150 | | Tertiary olefinic carbon (=CH) | 115 - 140 | | Secondary olefinic carbon (=CH₂) | 105 - 125 | | Quaternary aliphatic carbon | 35 - 50 | | Tertiary aliphatic carbon (CH) | 30 - 50 | | Secondary aliphatic carbon (CH₂) | 20 - 40 | | Primary aliphatic carbon (CH₃) | 15 - 30 |

Infrared (IR) Spectroscopy

The IR spectrum of γ-elemene is characterized by absorptions corresponding to its alkene and alkane functionalities.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3080 - 3010 | C-H stretch | Alkene (=C-H) |

| 2960 - 2850 | C-H stretch | Alkane (-C-H) |

| 1640 - 1680 | C=C stretch | Alkene |

| 1465 - 1430 | C-H bend | Alkane (CH₂) |

| 1375 - 1365 | C-H bend | Alkane (CH₃) |

| 1000 - 650 | =C-H bend | Alkene |

Data based on standard IR absorption tables.[9][10][11][12][13][14]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of sesquiterpenes like γ-elemene.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the identification and quantification of volatile compounds like γ-elemene in complex mixtures such as essential oils.

-

Sample Preparation : Dilute the essential oil or plant extract in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Gas Chromatography :

-

Injector : Split/splitless injector, typically operated at 250 °C.

-

Column : A non-polar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.

-

Oven Program : A temperature gradient is employed, for instance, starting at 60 °C, holding for 2 minutes, then ramping to 240 °C at a rate of 3 °C/min.

-

Carrier Gas : Helium at a constant flow rate.

-

-

Mass Spectrometry :

-

Ionization : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Quadrupole or Ion Trap.

-

Scan Range : m/z 40-400.

-

Identification : Compounds are identified by comparing their mass spectra and retention indices with those in spectral libraries (e.g., NIST, Wiley).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for the detailed structural elucidation of isolated compounds.

-

Sample Preparation : Dissolve a purified sample of γ-elemene (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

¹H-NMR Spectroscopy :

-

Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition : Acquire a standard one-dimensional proton spectrum.

-

Parameters : Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Spectroscopy :

-

Acquisition : Acquire a proton-decoupled ¹³C spectrum.

-

Parameters : A 90-degree pulse angle and a longer relaxation delay may be necessary for quaternary carbons.

-

-

2D NMR : For complete structural assignment, various 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to establish proton-proton and proton-carbon correlations.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present in a molecule.

-

Sample Preparation : For a liquid sample like γ-elemene, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used, where a drop of the sample is placed directly on the ATR crystal.

-

Spectrometer : A Fourier-transform infrared spectrometer.

-

Acquisition :

-

Range : Typically scan from 4000 to 400 cm⁻¹.

-

Resolution : A resolution of 4 cm⁻¹ is generally sufficient.

-

Scans : Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Analysis : The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to different functional groups.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic identification and characterization of a natural product like γ-elemene.

References

- 1. γ-Elemene [webbook.nist.gov]

- 2. Gamma-elemene, (-)- | C15H24 | CID 12309452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. γ-Elemene [webbook.nist.gov]

- 4. γ-Elemene [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. NMR Tables [chemdata.r.umn.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. m.youtube.com [m.youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. IR Absorption Table [webspectra.chem.ucla.edu]

- 13. chemicool.com [chemicool.com]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Stereochemistry and Isomers of gamma-Elemene

For Researchers, Scientists, and Drug Development Professionals

Introduction to gamma-Elemene (B1231399): A Sesquiterpene of Therapeutic Interest

Gamma-elemene is a naturally occurring sesquiterpene, a class of organic compounds composed of three isoprene (B109036) units.[1] It is a constituent of various plant essential oils and, along with its isomers α-, β-, and δ-elemene, contributes to the characteristic aromas of these plants.[1][2] Elemene, as a mixture of its isomers, has garnered significant attention in the field of oncology. Extracted from the traditional Chinese medicinal herb Curcuma wenyujin, elemene has been developed into an anticancer drug in China.[1] While β-elemene is recognized as the primary active component responsible for the mixture's anticancer properties, γ-elemene and δ-elemene are considered auxiliary components that can synergistically enhance the therapeutic effects of β-elemene.[1] Understanding the stereochemistry of γ-elemene is crucial for elucidating its specific contribution to the overall activity of elemene and for the potential development of more potent and selective therapeutic agents.

Stereochemistry and Isomers of gamma-Elemene

The molecular formula of γ-elemene is C₁₅H₂₄.[3] Its structure features a cyclohexane (B81311) ring with two chiral centers, leading to the existence of stereoisomers. The absolute configuration of these stereocenters determines the specific three-dimensional arrangement of the atoms and thus the identity of the isomer.

The main stereoisomers of γ-elemene are the enantiomeric pair: (+)-γ-elemene and (-)-γ-elemene. The IUPAC name for (-)-γ-elemene is (1R,2R)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane.[3][4] Consequently, (+)-γ-elemene would have the (1S,2S) configuration.

Table 1: Stereoisomers and Physicochemical Properties of gamma-Elemene

| Property | (-)-gamma-Elemene | (+)-gamma-Elemene |

| IUPAC Name | (1R,2R)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane[3][4] | (1S,2S)-1-ethenyl-1-methyl-2-(1-methylethenyl)-4-(1-methylethylidene)cyclohexane |

| CAS Number | 29873-99-2[3] | Not explicitly found |

| Molecular Weight | 204.35 g/mol [4] | 204.35 g/mol |

| Specific Rotation ([α]D) | Value not definitively reported in the searched literature. | Value not definitively reported in the searched literature. |

Note: Despite extensive searches, specific optical rotation values for the enantiomers of gamma-elemene were not found in the available literature.

The spatial arrangement of the substituents on the cyclohexane ring is critical for the molecule's interaction with biological targets. The diagram below illustrates the stereochemical relationship between the enantiomers of γ-elemene.

Figure 1: Enantiomers of gamma-Elemene.

Experimental Protocols for Separation and Characterization

The separation and characterization of γ-elemene stereoisomers are essential for studying their individual biological activities. Chiral chromatography is the primary technique employed for this purpose.

Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC-MS is a powerful tool for the enantiomeric separation and identification of volatile compounds like γ-elemene.

Protocol for Chiral GC-MS Analysis of gamma-Elemene:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with a chiral capillary column.

-

Chiral Column: A commonly used column for sesquiterpene enantioseparation is a cyclodextrin-based chiral stationary phase, such as a Rt-βDEXsm column.

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection of the sample dissolved in a suitable solvent (e.g., hexane).

-

Oven Temperature Program: A temperature gradient is typically used to achieve optimal separation. For example, starting at a lower temperature (e.g., 60°C) and gradually increasing to a higher temperature (e.g., 200°C).

-